20-Methylpregn-5-en-3beta-ol

Description

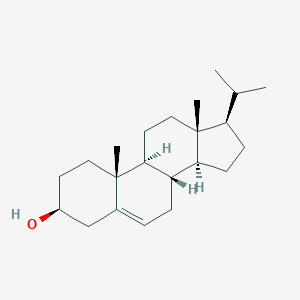

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h5,14,16-20,23H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSKITFSCAETCX-BIBIXIOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908864 | |

| Record name | 20-Methylpregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042-59-7 | |

| Record name | 20-Methylpregn-5-en-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Methylpregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Biological Profile of 20-Methylpregn-5-en-3beta-ol: A Technical Guide

For Immediate Release

[City, State] – 20-Methylpregn-5-en-3beta-ol, a steroid first identified in the marine sponge Petrosia ficiformis, remains a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of its biological activity, drawing from available literature and contextual data from related marine-derived steroids. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of novel steroid compounds.

Executive Summary

This compound is a pregnane-type steroid that has been isolated from a marine source known for producing a diverse array of bioactive secondary metabolites. While direct and extensive studies on the biological activity of this specific compound are not widely published, the broader family of steroids from the Petrosia genus of marine sponges has demonstrated notable cytotoxic and antiviral properties. This guide will synthesize the available information and provide a framework for future research directions.

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to any biological investigation.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O | PubChem |

| Molecular Weight | 316.5 g/mol | PubChem |

| CAS Number | 1042-59-7 | ChemicalBook[1] |

| Class | Steroid | General Classification |

Biological Context: Steroids from Petrosia Sponges

The marine sponge genus Petrosia is a well-established source of structurally unique and biologically active steroids. Extensive research on extracts from various Petrosia species has revealed a range of activities, providing a strong rationale for investigating individual compounds like this compound.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of steroid-rich extracts and isolated steroid compounds from Petrosia sponges against various cancer cell lines. While specific IC₅₀ values for this compound are not available in the public domain, the consistent cytotoxic profile of related molecules suggests that this could be a promising avenue of investigation.

Antiviral Activity

Steroids isolated from marine sponges, including those from the Petrosia genus, have also been shown to possess antiviral properties. The structural diversity of these compounds contributes to their potential to inhibit viral replication and other key stages of the viral life cycle.

Postulated Signaling Pathways and Mechanisms of Action

Given the lack of specific mechanistic studies on this compound, we can postulate potential signaling pathways based on the activities of other marine-derived steroids.

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols: A Roadmap for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following outlines key experimental workflows.

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for assessing in vitro cytotoxicity.

Methodology:

-

Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line should be cultured under standard conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the compound for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT, which measures mitochondrial activity.

-

Data Analysis: The absorbance values are used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound represents an intriguing but understudied marine natural product. Its origin from a genus of sponges known for producing bioactive steroids provides a strong impetus for further investigation. The immediate research priorities should be to:

-

Confirm the biological activity of the pure compound through in vitro screening for cytotoxic and antiviral effects.

-

Elucidate the mechanism of action for any observed activities through molecular and cellular biology techniques.

-

Explore synthetic modifications of the steroid backbone to potentially enhance potency and selectivity.

The information presented in this guide, while based on limited direct evidence, offers a valuable starting point for researchers dedicated to the discovery and development of new therapeutic agents from marine sources.

References

20-Methylpregn-5-en-3beta-ol chemical and physical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 20-Methylpregn-5-en-3beta-ol, a pregnane derivative of interest in steroid chemistry. This document summarizes its known attributes, details a key synthetic protocol, and outlines its currently understood biological significance, addressing the core requirements of researchers in the field.

Chemical and Physical Properties

This compound, also known by its synonym Guneribol, is a steroid derivative with the molecular formula C₂₂H₃₆O.[1] While extensive experimental data on its physical properties remains limited in publicly accessible literature, a profile of its key chemical identifiers and computed properties has been established.

Table 1: Chemical Identifiers and Computed Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem[1] |

| CAS Number | 1042-59-7 | PubChem[1] |

| Molecular Formula | C₂₂H₃₆O | PubChem[1] |

| Molecular Weight | 316.5 g/mol | PubChem[1] |

| Monoisotopic Mass | 316.276615768 Da | PubChem[1] |

| XLogP3 | 6.3 | PubChem[1] |

| Heavy Atom Count | 23 | PubChem[1] |

| Complexity | 506 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: The majority of the physical properties listed are computationally derived and may not reflect experimentally determined values.

Synthesis of this compound

A key synthetic route for this compound was reported by R.T. Blickenstaff in the Journal of the American Chemical Society in 1960. The synthesis involves a three-step process starting from Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is based on the multi-step synthesis described in the literature.[1]

Step 1: Dehydration

-

Reactants: Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate, Phosphorus oxychloride (POCl₃), Pyridine (Py).

-

Procedure: The starting material is treated with phosphorus oxychloride in pyridine to induce dehydration.

Step 2: Hydrogenation

-

Reactants: The product from Step 1, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂).

-

Procedure: The dehydrated intermediate is subjected to catalytic hydrogenation using Adams' catalyst (PtO₂) to reduce the newly formed double bond.

Step 3: Hydrolysis

-

Reactant: The product from Step 2, Potassium hydroxide (KOH).

-

Procedure: The acetate protecting group at the 3-beta position is removed by hydrolysis with potassium hydroxide to yield the final product, this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A three-step synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the PubChem database entry indicates the existence of a GC-MS spectrum.[1] Researchers are advised to consult specialized spectroscopic libraries or perform their own analyses for detailed characterization.

Biological Activity and Signaling Pathways

As of the latest available information, there is no specific data on the biological activity or the signaling pathways directly involving this compound. Its structural similarity to other pregnane derivatives, such as pregnenolone, suggests potential interactions with steroid hormone receptors or neuroactive steroid pathways. However, without experimental evidence, any proposed biological role remains speculative.

Further research, including in vitro and in vivo screening, is necessary to elucidate the pharmacological profile and mechanism of action of this compound.

Diagram 2: Hypothetical Biological Investigation Workflow

Caption: A logical workflow for investigating the biological properties of this compound.

Conclusion

This compound is a synthetically accessible pregnane steroid. While its fundamental chemical identity is established, a significant gap exists in the experimental validation of its physical properties and, more importantly, its biological function. The synthetic protocol outlined provides a basis for obtaining this compound for further study. Future research should prioritize the experimental determination of its physicochemical parameters and a thorough investigation into its potential pharmacological effects to understand its role in biological systems and its potential for therapeutic applications.

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine

Note on CAS 1042-59-7: The IUPAC name for the compound with CAS number 1042-59-7 is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, commonly known as 20-Methylpregn-5-en-3beta-ol.[1] However, there is a limited amount of in-depth technical information, experimental protocols, and signaling pathway data publicly available for this specific compound. In contrast, a significant body of research exists for 1-(2-Methoxyphenyl)piperazine, a compound with related applications in drug development. This guide will focus on 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4) and its hydrochloride salt (CAS 5464-78-8) to provide the detailed technical overview requested.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that is a derivative of piperazine. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2][3] Its structure, featuring a methoxyphenyl group attached to a piperazine ring, makes it a versatile scaffold for developing ligands for various receptors, especially serotonin and adrenergic receptors. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in pharmacology.

Chemical and Physical Properties

1-(2-Methoxyphenyl)piperazine and its hydrochloride salt have distinct physical and chemical properties that are crucial for their application in research and drug development. These properties are summarized in the tables below.

Table 1: Properties of 1-(2-Methoxyphenyl)piperazine (Free Base)

| Property | Value | Reference |

| CAS Number | 35386-24-4 | [4] |

| Molecular Formula | C₁₁H₁₆N₂O | [4] |

| Molecular Weight | 192.26 g/mol | [4] |

| Melting Point | 35-40 °C | |

| Boiling Point | 130-133 °C at 0.1 mmHg | |

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index | n20/D 1.575 | |

| IUPAC Name | 1-(2-methoxyphenyl)piperazine | [4][5] |

Table 2: Properties of 1-(2-Methoxyphenyl)piperazine Hydrochloride

| Property | Value | Reference |

| CAS Number | 5464-78-8 | [6][7] |

| Molecular Formula | C₁₁H₁₇ClN₂O | [7][8] |

| Molecular Weight | 228.72 g/mol | [7][8][9] |

| Melting Point | 217-219 °C | [10] |

| Appearance | White solid | [10][11] |

Table 3: Solubility of 1-(2-Methoxyphenyl)piperazine Hydrochloride

| Solvent | Solubility | Reference |

| Methanol | Freely Soluble | [7] |

| Water | Very Soluble | [7] |

| Chloroform | Freely Soluble | [7] |

| Acetone | Insoluble | [7] |

| Ether | Very Slightly Soluble | [7] |

| Hexane | Insoluble | [7] |

Experimental Protocols: Synthesis

Several synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride have been reported. A common method involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.

Synthesis via Condensation Reaction

This protocol describes the synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride from 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

-

2-methoxyaniline (3 mmol, 369.4 mg)

-

bis(2-chloroethyl)amine hydrochloride (3 mmol, 535.5 mg)

-

Diethyleneglycol monomethyl ether (0.75 mL)

-

Methanol (4 mL)

-

Diethyl ether (150 mL)

Procedure:

-

A mixture of 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and diethyleneglycol monomethyl ether is heated at 150 °C for approximately 12 hours.[11]

-

The reaction mixture is then cooled to room temperature.[11]

-

The cooled mixture is dissolved in methanol.[11]

-

Diethyl ether is added to the methanolic solution to precipitate the product.[11]

-

The precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a salt.[11]

Role in Pharmacology and Drug Development

1-(2-Methoxyphenyl)piperazine is a significant pharmacophore due to its high affinity for serotonin (5-HT) receptors.[3][9] This interaction is central to its use as a precursor and a metabolite of several antipsychotic and anxiolytic drugs.

Mechanism of Action and Signaling Pathways

The primary pharmacological activity of 1-(2-Methoxyphenyl)piperazine and its derivatives is mediated through their interaction with serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes. These are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Derivatives of 1-(2-methoxyphenyl)piperazine have also been investigated for their antioxidant properties, potentially acting through the Nrf2/HO-1 signaling pathway.[12] Oxidative stress can lead to cellular damage, and activation of the Nrf2 pathway can help in mitigating this by upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Applications in Drug Synthesis

1-(2-Methoxyphenyl)piperazine hydrochloride is a key intermediate in the production of several drugs, including:

-

Antipsychotics: Such as certain atypical antipsychotics that target serotonin and dopamine receptors.

-

Anthelmintics: Used in the synthesis of piperazine phosphate and piperazine citrate, which are used to treat parasitic worm infections.[3][10]

-

Other CNS Drugs: It is a building block for various other neurologically active compounds.

Conclusion

1-(2-Methoxyphenyl)piperazine is a compound of significant interest to researchers and professionals in drug development. Its versatile chemical structure allows for the synthesis of a wide range of pharmacologically active molecules, particularly those targeting the serotonergic system. The detailed understanding of its properties, synthesis, and biological activity is crucial for the continued development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Buy this compound | 1042-59-7 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-(2-methoxyphenyl)piperazine | LGC Standards [lgcstandards.com]

- 5. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. swgdrug.org [swgdrug.org]

- 8. 1-2-Methoxyphenyl-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Page loading... [guidechem.com]

- 11. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of the Pregnane Age: A Technical History of Their Discovery and Characterization

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The pregnane steroids, a class of C21 steroid hormones, are fundamental regulators of a vast array of physiological processes, most notably in reproductive biology. The archetypal pregnane, progesterone, is indispensable for the establishment and maintenance of pregnancy. The journey to uncover these molecules, from the initial observations of the corpus luteum's function to their isolation, structural elucidation, and eventual synthesis, represents a landmark chapter in the history of endocrinology and organic chemistry. This technical guide provides an in-depth exploration of the discovery and history of pregnane steroids, with a focus on the pioneering experimental work that laid the foundation for their study and therapeutic application.

The Era of Discovery: Isolating the Pro-gestational Hormone

The story of pregnane steroids begins with the observation that the corpus luteum, a transient endocrine structure in the ovary, is essential for pregnancy.[1] This led to a transatlantic race in the early 1930s to isolate the active hormonal principle.

Two groups of researchers were at the forefront of this endeavor: George Washington Corner and Willard M. Allen in the United States, and Adolf Butenandt in Germany. Corner and Allen's work, initiated in the late 1920s, demonstrated that extracts from the corpora lutea of sows could induce a "pro-gestational" proliferation of the endometrium in castrated mature female rabbits.[2][3][4] This effect was not observed with extracts from other tissues, confirming the presence of a specific hormone.[2][3]

In 1934, four independent groups, including those led by Butenandt and Allen, announced the successful isolation of the crystalline hormone.[2] The name "progesterone" (progestational steroidal ketone) was formally adopted in 1935.[2][3] Butenandt was awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones, including the structural elucidation of progesterone.[5]

Seminal Experimental Protocols

The discovery and characterization of pregnane steroids were underpinned by meticulous and innovative experimental work. The following sections detail the methodologies of two key experimental cornerstones of this era.

Isolation of Crystalline Progesterone from Sow Corpora Lutea (Allen, 1933)

Willard M. Allen's isolation of progesterone was a laborious process of extraction and purification from a large quantity of biological material.[2] While the original papers provide extensive detail, the following is a summary of the likely steps involved:

-

Source Material: Corpora lutea were dissected from the ovaries of pregnant sows.

-

Initial Extraction: The tissue was minced and subjected to solvent extraction, likely using ethanol or acetone, to separate the lipids and steroids from other cellular components.

-

Solvent Partitioning: The initial extract was then partitioned between different immiscible solvents to selectively concentrate the desired hormone and remove impurities.

-

High-Vacuum Distillation: To further purify the extract, Allen employed high-vacuum distillation.[2] This technique allowed for the separation of compounds based on their boiling points at very low pressures, which prevented the thermal degradation of the hormone.

-

Fractional Crystallization: The final and most critical step was fractional crystallization.[2] The concentrated extract was dissolved in a suitable solvent and slowly cooled, allowing the progesterone to crystallize out of the solution in a pure form. This process was likely repeated multiple times to achieve a high degree of purity.

The Corner-Allen Bioassay for Progestational Activity

The biological activity of the isolated extracts was quantified using a bioassay developed by Corner and Allen.[6] This test, which became the standard for assessing progestational activity, was based on the hormone's effect on the uterine lining of rabbits.

-

Animal Preparation: Adult female rabbits were ovariectomized to remove the endogenous source of sex hormones.

-

Estrogen Priming: The rabbits were first treated with estrogen to induce the proliferation of the uterine endometrium, bringing it to a state receptive to the action of progesterone.

-

Administration of Test Substance: The progesterone extract or purified compound was then administered to the rabbits, typically via injection, over several days.

-

Histological Examination: After the treatment period, the rabbits were euthanized, and their uteri were removed. The uterine tissue was fixed, sectioned, and examined microscopically.

-

Endpoint: A positive result was characterized by a specific progestational proliferation of the endometrium, including the development of complex, branching endometrial glands.

Quantitative Data from the Discovery Era

The early research on progesterone provided the first quantitative data on the hormone's presence and activity. The following tables summarize some of these key findings.

| Parameter | Value | Researchers | Year | Source |

| Yield of Crystalline Progesterone | ||||

| From sow corpora lutea | milligrams from large quantities of tissue | Butenandt, Allen, et al. | 1934 | [7] |

| Biological Activity | ||||

| Definition of "Rabbit Unit" of Progestin | The minimum amount of progesterone required to induce a standard progestational proliferation in the estrogen-primed uterus of a castrated rabbit. | Corner and Allen | ~1930 | [6] |

Note: The exact quantitative yield from a specific weight of corpora lutea and the precise amount of progesterone in a "rabbit unit" are not consistently detailed in readily available modern reviews. The original papers from the 1930s would contain this specific data.

Structural Elucidation and Early Synthesis

The determination of progesterone's chemical structure in 1934 was a major achievement of organic chemistry.[2][3] It was found to be a steroid with the molecular formula C₂₁H₃₀O₂.[4] The structure was deduced through a combination of elemental analysis, determination of molecular weight, and a series of chemical reactions to identify functional groups, such as the two ketone groups.[8] Its relationship to cholesterol and other steroids was also established, revealing a common structural backbone.[7][8]

The initial isolation of progesterone from animal sources was incredibly inefficient. A major breakthrough came in the late 1930s and early 1940s with the work of Russell Marker. Marker developed a process, now known as the Marker Degradation , to synthesize progesterone from diosgenin, a steroidal sapogenin found in high concentrations in a species of Mexican yam.[5][9][10][11] This innovation dramatically reduced the cost of progesterone production and paved the way for its widespread medical use, including in the development of hormonal contraceptives.[5][9] In 1943, Marker produced 3 kilograms of progesterone from 10 tons of yam tubers, the largest single batch produced at that time.[9]

Signaling Pathways of Pregnane Steroids

Progesterone exerts its biological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors. The signaling pathway can be broadly divided into classical genomic and more rapid non-genomic pathways.

Caption: Classical and non-classical progesterone signaling pathways.

Experimental Workflow: From Tissue to Bioassay

The following diagram illustrates the general workflow employed by early researchers to isolate and test the activity of progesterone.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 90 Years of progesterone: Ninety years of progesterone: the ‘other’ ovarian hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Russell Earl Marker - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 9. Marker degradation - Wikipedia [en.wikipedia.org]

- 10. Russell Earl Marker | Science History Institute [sciencehistory.org]

- 11. youtube.com [youtube.com]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to Investigating 20-Methylpregn-5-en-3beta-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the elucidation of the mechanism of action of the synthetic pregnane steroid, 20-Methylpregn-5-en-3beta-ol. In the absence of publicly available biological data for this specific compound, this document leverages the known activities of structurally analogous pregnane steroids, such as pregnenolone, to propose a structured experimental workflow. This guide details a tiered approach, beginning with initial binding affinity screens against high-probability targets, followed by functional assays to characterize the nature and potency of any observed interactions. Detailed experimental protocols for key assays are provided, alongside visualizations of potential signaling pathways and experimental workflows, to facilitate the design and execution of a robust research program.

Introduction

This compound is a pregnane steroid of synthetic origin. While its chemical structure is defined, its biological activity and mechanism of action remain uncharacterized in the public domain. The pregnane steroid scaffold is a privileged structure in pharmacology, with endogenous and synthetic analogues exhibiting a wide array of activities, primarily through interaction with nuclear steroid receptors and neuronal ion channels. Notably, pregnenolone, a structurally similar endogenous neurosteroid, is known to modulate the activity of GABAA and NMDA receptors, in addition to serving as a precursor for other steroid hormones.

This guide puts forth a systematic approach to investigate the potential pharmacological targets of this compound, focusing on the most probable candidates based on its structural class. The proposed workflow is designed to first identify binding interactions and then to functionally characterize these interactions, ultimately building a comprehensive profile of the compound's mechanism of action.

Proposed Experimental Workflow

The investigation into the mechanism of action of this compound will be conducted in a tiered fashion, progressing from broad screening to more specific functional characterization.

Caption: A tiered experimental approach to characterizing this compound.

Tier 1: Primary Screening - Target Binding Affinity

The initial phase of investigation will focus on determining if this compound binds to a panel of high-probability targets. This will be achieved through competitive radioligand binding assays.

Rationale

Based on the pregnane steroid scaffold, the primary targets for initial screening are selected nuclear steroid receptors and neuronal ion channels.

Experimental Protocols

3.2.1. Nuclear Receptor Competitive Binding Assays (Progesterone, Androgen, and Estrogen Receptors)

-

Objective: To determine the binding affinity (Ki) of this compound for the Progesterone Receptor (PR), Androgen Receptor (AR), and Estrogen Receptor (ER).

-

Methodology:

-

Receptor Preparation: Utilize commercially available purified human recombinant PR, AR, or ER ligand-binding domains (LBDs).

-

Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [3H]-Progesterone for PR, [3H]-Dihydrotestosterone for AR, [3H]-Estradiol for ER).

-

Assay Conditions: Incubate a fixed concentration of the receptor and its respective radioligand with a range of concentrations of this compound.

-

Separation of Bound and Free Ligand: Employ a scintillation proximity assay (SPA) format or a rapid filtration method using glass fiber filters to separate bound from free radioligand.

-

Data Analysis: Quantify radioactivity using a scintillation counter. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

3.2.2. Neuronal Receptor Competitive Binding Assays (GABA-A and NMDA Receptors)

-

Objective: To determine the binding affinity of this compound for the GABA-A and NMDA receptors.

-

Methodology:

-

Receptor Preparation: Prepare crude synaptosomal membranes from rodent brain tissue (e.g., cortex or hippocampus).

-

Radioligand:

-

GABA-A Receptor: Use [3H]-Muscimol or [3H]-Flunitrazepam to label the GABA binding site and benzodiazepine binding site, respectively.

-

NMDA Receptor: Use [3H]-MK-801 to label the ion channel pore.

-

-

Assay Conditions: Incubate the membrane preparation and the appropriate radioligand with varying concentrations of this compound.

-

Separation and Data Analysis: Similar to the nuclear receptor assays, use rapid filtration and scintillation counting to determine IC50 and Ki values.

-

Data Presentation

The quantitative data from these binding assays should be summarized as follows:

| Target Receptor | Radioligand | IC50 (nM) of this compound | Ki (nM) of this compound |

| Progesterone Receptor | [3H]-Progesterone | TBD | TBD |

| Androgen Receptor | [3H]-DHT | TBD | TBD |

| Estrogen Receptor | [3H]-Estradiol | TBD | TBD |

| GABA-A Receptor | [3H]-Muscimol | TBD | TBD |

| NMDA Receptor | [3H]-MK-801 | TBD | TBD |

Tier 2: Functional Characterization

Compounds demonstrating significant binding affinity in Tier 1 will be advanced to functional assays to determine the nature of their activity (agonist, antagonist, or allosteric modulator) and their potency.

Nuclear Receptor Transactivation Assays

-

Objective: To assess the ability of this compound to activate or inhibit the transcriptional activity of nuclear receptors for which it shows binding affinity.

-

Methodology:

-

Cell Line: Utilize a suitable mammalian cell line (e.g., HEK293T or a receptor-negative cell line) that can be transiently transfected.

-

Plasmids: Co-transfect cells with:

-

An expression vector for the full-length human nuclear receptor of interest (e.g., pCMV-hPR).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (e.g., pGL4.35[luc2P/9X-GAL4UAS/Hygro]).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: Treat the transfected cells with a range of concentrations of this compound, alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

-

Data Analysis: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. Calculate the fold induction of luciferase activity relative to a vehicle control to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Caption: A potential signaling pathway for nuclear receptor activation.

Neuronal Receptor Functional Assays

4.2.1. GABA-A Receptor Electrophysiology

-

Objective: To characterize the modulatory effects of this compound on GABA-A receptor function.

-

Methodology:

-

System: Use whole-cell patch-clamp electrophysiology on cultured primary neurons or a cell line stably expressing recombinant GABA-A receptors.

-

Protocol:

-

Obtain a stable whole-cell recording.

-

Apply a submaximal concentration of GABA to elicit a baseline current.

-

Co-apply GABA with a range of concentrations of this compound to assess for positive or negative allosteric modulation.

-

-

Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current. Determine the EC50 or IC50 for the modulatory effect.

-

4.2.2. NMDA Receptor Calcium Imaging

-

Objective: To determine if this compound modulates NMDA receptor-mediated calcium influx.

-

Methodology:

-

System: Use cultured primary neurons or a cell line expressing NMDA receptors.

-

Calcium Indicator: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM).

-

Protocol:

-

Establish a baseline fluorescence ratio.

-

Stimulate the cells with NMDA and a co-agonist (glycine or D-serine).

-

Co-apply the NMDA/co-agonist with varying concentrations of this compound.

-

-

Data Analysis: Measure the change in the fluorescence ratio as an indicator of intracellular calcium concentration. Quantify the potentiation or inhibition of the NMDA-induced calcium response.

-

Caption: Potential modulatory effects on neuronal ion channels.

Data Presentation

The results from the functional assays should be compiled in a clear, comparative format:

| Target Receptor | Assay Type | Activity | Potency (EC50/IC50, nM) | Efficacy (% of control) |

| Progesterone Receptor | Reporter Gene | TBD | TBD | TBD |

| Androgen Receptor | Reporter Gene | TBD | TBD | TBD |

| GABA-A Receptor | Patch Clamp | TBD | TBD | TBD |

| NMDA Receptor | Calcium Imaging | TBD | TBD | TBD |

Tier 3: In Vivo and Pharmacokinetic Studies

Should this compound demonstrate potent and selective activity in in vitro functional assays, subsequent in vivo studies would be warranted. These studies would be designed based on the observed in vitro mechanism of action. For instance, if the compound is a potent GABA-A receptor modulator, animal models of anxiety or epilepsy could be employed. Concurrently, pharmacokinetic studies would be essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for interpreting in vivo data and assessing its drug-like properties.

Conclusion

While the mechanism of action of this compound is currently unknown, its pregnane steroid structure provides a strong rationale for the investigative approach outlined in this guide. By systematically evaluating its binding and functional activity at key nuclear and neuronal receptors, a clear understanding of its pharmacological profile can be achieved. The proposed tiered workflow, from initial screening to in-depth functional characterization, offers a robust and efficient pathway to elucidating the biological role of this novel compound. The successful execution of these studies will be pivotal in determining the potential therapeutic applications of this compound.

A Technical Guide to the Pharmacological Profile of 20-Methylpregn-5-en-3beta-ol

Disclaimer: Scientific literature on the specific pharmacological activities of 20-Methylpregn-5-en-3beta-ol (CAS: 1042-59-7) is exceptionally limited. This document, therefore, presents a hypothesized pharmacological profile based on its structural characteristics as a pregnane steroid, drawing parallels with well-researched compounds in the same class. The mechanisms, pathways, and experimental protocols described are based on the established pharmacology of pregnane neurosteroids and should be considered predictive until verified by direct experimental evidence for this specific compound.

Introduction

This compound is a synthetic pregnane steroid derivative. Pregnane steroids are a class of neuroactive compounds known to rapidly modulate neuronal excitability through non-genomic mechanisms, primarily by interacting with membrane-bound receptors like the GABA-A receptor, as well as through slower, genomic effects via intracellular steroid receptors.[1][2][3] The defining structural features of this compound—a pregnane core, a methyl group at the C20 position, and a hydroxyl group in the 3-beta orientation—suggest a potential role as a modulator of GABA-A receptors.

Steroids with a 3-beta-hydroxy configuration (3β-OH), such as the one in the title compound, typically exhibit pharmacological actions distinct from their 3-alpha-hydroxy (3α-OH) counterparts like allopregnanolone. While 3α-OH neurosteroids are potent positive allosteric modulators of the GABA-A receptor, 3β-OH steroids often act as antagonists or negative allosteric modulators of this receptor.[1][4][5][6] This guide will explore the probable pharmacological profile of this compound based on these established structure-activity relationships.

Chemical and Physical Properties

The basic chemical identifiers and computed properties for this compound are summarized below. This data provides a foundational reference for its use in experimental settings.

| Property | Value |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Synonyms | 20-Methyl-5-pregnen-3beta-ol, Guneribol, 23,24-Dinorchol-5-en-3beta-ol |

| CAS Number | 1042-59-7 |

| Molecular Formula | C₂₂H₃₆O |

| Molecular Weight | 316.5 g/mol |

| XLogP3 | 6.3 |

Predicted Pharmacological Profile

Primary Mechanism of Action: GABA-A Receptor Modulation

The most probable primary target for this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[7]

-

Interaction with GABA-A Receptors: Neurosteroids bind to specific allosteric sites on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, or barbiturates.[1][4] The 3-beta-hydroxy configuration of this compound suggests it is unlikely to act as a positive allosteric modulator in the same way as 3α-OH steroids. Instead, it is predicted to act as a negative allosteric modulator (NAM) or a competitive antagonist at the neurosteroid binding site.[5][6]

-

Functional Consequences: As a NAM, the compound would be expected to inhibit GABA-A receptor function, reducing the chloride ion influx in response to GABA binding. This would lead to a decrease in neuronal inhibition and an overall increase in neuronal excitability. Some 3β-OH steroids have been shown to reverse the potentiating effects of 3α-OH steroids like allopregnanolone.[6]

Potential Secondary Mechanism: Intracellular Steroid Receptor Modulation

While rapid, non-genomic actions at the cell membrane are characteristic of neurosteroids, a slower, genomic mechanism of action via intracellular steroid receptors (e.g., glucocorticoid or androgen receptors) cannot be entirely ruled out. Some neurosteroids have been shown to influence glucocorticoid receptor-mediated gene transcription.[8]

-

Genomic Signaling Pathway: If this compound were to interact with a receptor like the Glucocorticoid Receptor (GR), it would first need to cross the cell membrane. In the cytoplasm, it would bind to the GR, causing the dissociation of heat shock proteins (HSPs). The steroid-receptor complex would then translocate to the nucleus, dimerize, and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This binding would modulate the transcription of target genes, leading to changes in protein synthesis and cellular function over a period of hours to days.

Key Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following standard methodologies would be employed.

Experiment 1: Radioligand Binding Assay for GABA-A Receptor

This experiment would determine if the compound binds to the neurosteroid site on the GABA-A receptor and with what affinity.

-

Objective: To determine the binding affinity (Ki) of this compound for the neurosteroid binding site on the GABA-A receptor.

-

Methodology:

-

Tissue/Cell Preparation: Prepare synaptic membrane fractions from rat whole brain or from cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

-

Radioligand: Use a radiolabeled neurosteroid known to bind to the site of interest, such as [³H]allopregnanolone or a specific labeled antagonist.

-

Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Experiment 2: Patch-Clamp Electrophysiology for Functional Activity

This experiment would characterize the functional effect of the compound on GABA-A receptor activity.

-

Objective: To determine if this compound modulates GABA-activated chloride currents (IGABA).

-

Methodology:

-

Cell Preparation: Use cultured primary neurons (e.g., hippocampal or cortical neurons) or oocytes/cell lines expressing specific GABA-A receptor subtypes.

-

Recording: Establish a whole-cell patch-clamp recording configuration. Clamp the cell membrane potential at a level appropriate for measuring chloride currents (e.g., -60 mV).

-

GABA Application: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline inward chloride current.

-

Compound Application: Co-apply the test compound (this compound) at various concentrations with the same concentration of GABA.

-

Measurement: Measure the peak amplitude of the GABA-activated current in the absence and presence of the test compound.

-

Data Analysis: Plot the percentage change in current amplitude against the compound concentration to determine its efficacy and potency (EC₅₀ or IC₅₀). A decrease in current would indicate negative modulation (antagonism).

-

Conclusion

While definitive data is absent, the chemical structure of this compound strongly suggests it belongs to the class of pregnane neurosteroids that act as negative allosteric modulators of the GABA-A receptor. Its 3-beta-hydroxy configuration predicts an inhibitory effect on GABAergic neurotransmission, contrasting with the potentiating effects of 3-alpha-hydroxy neurosteroids. A secondary, slower mechanism involving intracellular glucocorticoid receptors is plausible but likely less significant. The outlined experimental protocols provide a clear path for the empirical validation of this hypothesized pharmacological profile. Further research is essential to characterize the precise actions of this compound and determine its potential as a pharmacological tool or therapeutic agent.

References

- 1. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroactive steroids. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]

- 4. frontiersin.org [frontiersin.org]

- 5. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 7. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of neurosteroids on glucocorticoid receptor-mediated gene transcription in LMCAT cells--a possible interaction with psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 20-Methylpregn-5-en-3β-ol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Therefore, this document provides a comprehensive framework for the structural elucidation of 20-Methylpregn-5-en-3β-ol by presenting the expected methodologies and data based on the analysis of closely related pregnane steroids. The presented data tables and experimental protocols are illustrative and based on established principles of steroid chemistry.

Core Structure and Physicochemical Properties

20-Methylpregn-5-en-3β-ol is a derivative of the C21 steroid, pregnane. Its core structure is the gonane, or perhydrocyclopenta[a]phenanthrene, skeleton. The key structural features include a methyl group at the C20 position, a double bond between C5 and C6, and a hydroxyl group in the beta configuration at C3.

Table 1: Physicochemical Properties of 20-Methylpregn-5-en-3β-ol

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O | PubChem |

| Molecular Weight | 316.5 g/mol | PubChem |

| CAS Number | 1042-59-7 | PubChem |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem |

Synthesis Pathway

The synthesis of 20-Methylpregn-5-en-3β-ol, as referenced in chemical databases, involves a multi-step process starting from a pregnane diol derivative. A generalized workflow for such a synthesis is depicted below.

Spectroscopic Characterization (Illustrative)

The definitive structural elucidation of 20-Methylpregn-5-en-3β-ol would rely on a combination of spectroscopic techniques. The following tables present the expected data based on the known spectral characteristics of similar pregnane steroids.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 20-Methylpregn-5-en-3β-ol

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-3 | ~71.8 | Bearing the β-hydroxyl group |

| C-5 | ~140.8 | Olefinic carbon |

| C-6 | ~121.5 | Olefinic carbon |

| C-10 | ~36.5 | Quaternary carbon |

| C-13 | ~42.3 | Quaternary carbon |

| C-18 | ~12.0 | Angular methyl group |

| C-19 | ~19.4 | Angular methyl group |

| C-20 | ~35.9 | Bearing the methyl group |

| C-21 | ~18.6 | Methyl group at C-20 |

| C-22 | ~24.0 | Additional methyl on side chain |

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for 20-Methylpregn-5-en-3β-ol

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.5 | m | - |

| H-6 | ~5.3 | d | ~5.0 |

| H-18 | ~0.6 | s | - |

| H-19 | ~1.0 | s | - |

| H-21 | ~0.9 | d | ~7.0 |

| H-22 | ~0.9 | d | ~7.0 |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for the steroid nucleus and the side chain.

Table 4: Expected Mass Spectrometry Data for 20-Methylpregn-5-en-3β-ol

| m/z | Relative Intensity | Proposed Fragment |

| 316 | Moderate | [M]⁺ (Molecular Ion) |

| 298 | Low | [M - H₂O]⁺ |

| 273 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 255 | Moderate | [M - C₃H₇ - H₂O]⁺ |

| 213 | Moderate | Cleavage of D-ring |

Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups.

Table 5: Expected IR Absorption Bands for 20-Methylpregn-5-en-3β-ol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1665 | Weak | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocols

The following are generalized protocols for the key analytical techniques required for the structural elucidation of a novel steroidal compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble compounds, respectively.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) provides detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to confirm the molecular weight.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to deduce the molecular formula and structural features.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a volatile solvent.

-

Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships in the Pregnane Core

The stereochemistry of the pregnane core is fundamental to the overall structure of 20-Methylpregn-5-en-3β-ol. The diagram below illustrates the key structural relationships.

An In-Depth Technical Guide on 20-Methylpregn-5-en-3β-ol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpregn-5-en-3β-ol is a synthetic pregnane steroid that has been investigated for its role as a precursor in the biosynthesis of steroid hormones. Understanding its synonyms, chemical properties, and biological transformations is crucial for researchers in steroid chemistry, endocrinology, and drug development. This guide provides a comprehensive overview of the known synonyms, chemical identifiers, and the pivotal biological conversion of this compound, including experimental details extracted from key research.

Synonyms and Chemical Identifiers

A clear identification of 20-Methylpregn-5-en-3β-ol is fundamental for accurate research and communication. The compound is known by several synonyms, and various chemical databases provide unique identifiers.

| Identifier Type | Identifier | Source |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem |

| CAS Number | 1042-59-7 | PubChem |

| PubChem CID | 150873 | PubChem |

| Synonym | 23,24-Dinorchol-5-en-3β-ol | Tait, 1972 |

| Synonym | Guneribol | PubChem |

| Synonym | 20-Methyl-5-pregnen-3beta-ol | PubChem |

| Synonym | 23,24-Dinor-5-cholen-3-ol | PubChem |

| InChI Key | COSKITFSCAETCX-BIBIXIOVSA-N | PubChem |

| Molecular Formula | C22H36O | PubChem |

| Molecular Weight | 316.5 g/mol | PubChem |

Biological Activity: Conversion to Steroid Hormones

The primary biological significance of 20-Methylpregn-5-en-3β-ol lies in its ability to serve as a substrate for steroidogenic enzymes, leading to the formation of crucial steroid hormones. Research by A.D. Tait demonstrated that this compound, referred to as 23,24-dinor-chol-5-en-3β-ol, is converted into pregnenolone, a key precursor for all steroid hormones.[1]

This conversion is a critical step in steroidogenesis, the pathway responsible for the synthesis of hormones such as cortisol, aldosterone, and sex steroids.[2] The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (CYP11A1), also known as P450scc.[2][3] The work by Tait suggests that 20-Methylpregn-5-en-3β-ol can enter this pathway and be processed by CYP11A1.

Signaling Pathway: Steroidogenesis Initiation

The conversion of 20-Methylpregn-5-en-3β-ol to pregnenolone follows the initial steps of the steroidogenic pathway. This process primarily occurs in the mitochondria of steroidogenic tissues like the adrenal glands and gonads.

Caption: Initial steps of steroidogenesis showing the entry of cholesterol and 20-Methylpregn-5-en-3β-ol.

Experimental Protocols

The following experimental methodologies are based on the study by A.D. Tait (1972), which investigated the conversion of 23,24-dinor-chol-5-en-3β-ol.[1]

Preparation of Adrenal Mitochondria

-

Tissue Source: Bovine adrenal glands were used as the source of steroidogenic enzymes.

-

Homogenization: Adrenal cortex was homogenized in a buffered sucrose solution.

-

Centrifugation: The homogenate was subjected to differential centrifugation to isolate the mitochondrial fraction, which contains the CYP11A1 enzyme.

Incubation Conditions

-

Reaction Mixture: The mitochondrial preparation was incubated in a medium containing:

-

The substrate: 23,24-dinor-chol-5-en-3β-ol (20-Methylpregn-5-en-3β-ol).

-

A source of reducing equivalents: NADPH or an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Buffer to maintain pH.

-

Other cofactors as required.

-

-

Incubation: The mixture was incubated at 37°C with shaking for a specified period.

Product Identification and Quantification

-

Steroid Extraction: After incubation, the reaction was stopped, and steroids were extracted using an organic solvent (e.g., ethyl acetate).

-

Chromatography: The extracted steroids were separated and purified using techniques such as paper chromatography or thin-layer chromatography (TLC).

-

Product Identification: The identity of the products, primarily pregnenolone, was confirmed by comparing their chromatographic mobility with that of authentic standards.

-

Quantification: The amount of product formed was quantified, often using methods like gas-liquid chromatography (GLC) or by measuring the radioactivity if a radiolabeled substrate was used.

Caption: Workflow for the in vitro conversion of 20-Methylpregn-5-en-3β-ol.

Quantitative Data

The study by Tait (1972) provided quantitative data on the conversion of 23,24-dinor-chol-5-en-3β-ol to pregnenolone by bovine adrenal mitochondrial preparations. The rate of conversion was compared to that of cholesterol, the natural substrate for CYP11A1.

| Substrate | Relative Rate of Conversion to Pregnenolone (%) |

| Cholesterol | 100 |

| 23,24-Dinor-chol-5-en-3β-ol | ~60 |

Data are approximate and derived from the findings reported by Tait (1972).

These results indicate that 20-Methylpregn-5-en-3β-ol is a viable, albeit slightly less efficient, substrate for the cholesterol side-chain cleavage enzyme compared to cholesterol itself.

Conclusion

20-Methylpregn-5-en-3β-ol, also known by synonyms such as 23,24-Dinorchol-5-en-3β-ol and Guneribol, serves as a precursor in the steroidogenic pathway. Experimental evidence demonstrates its conversion to pregnenolone by mitochondrial enzymes from steroidogenic tissues. While it is a less efficient substrate than cholesterol, its ability to be metabolized by CYP11A1 highlights its importance in the study of steroid biosynthesis and the development of potential modulators of steroid hormone production. The experimental protocols outlined provide a basis for further investigation into the metabolism and biological effects of this and related steroid analogs.

References

An In-depth Technical Guide on the Potential Therapeutic Relevance of 20-Methylpregn-5-en-3beta-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "20-Methylpregn-5-en-3beta-ol" is exceptionally limited in publicly accessible scientific literature. This guide is formulated based on the structural characteristics of the molecule and the known activities of related pregnane-class steroids. The content herein is largely theoretical and intended to provide a framework for potential research directions rather than a summary of established findings.

Introduction and Chemical Profile

This compound is a synthetic pregnane steroid derivative. Structurally, it is an analog of the endogenous neurosteroid pregnenolone, featuring a methyl group at the C20 position. This modification is predicted to significantly influence its metabolic stability and receptor interaction profile compared to its parent compound.

Chemical Structure:

-

Core: Pregnane skeleton

-

Key Features:

-

A double bond between C5 and C6.

-

A hydroxyl group at the C3beta position.

-

A methyl group at the C20 position.

-

The introduction of the C20 methyl group is a critical modification. It is hypothesized to sterically hinder the enzymatic cleavage of the side chain by enzymes such as cholesterol side-chain cleavage enzyme (P450scc), which would typically convert pregnenolone into progesterone. This increased metabolic stability could lead to a longer biological half-life and potentially altered physiological effects.

Postulated Mechanisms of Action and Therapeutic Targets

Based on its structural similarity to pregnenolone and other neuroactive steroids, the therapeutic potential of this compound may be mediated through several signaling pathways.

Modulation of Neurotransmitter Receptors

Pregnenolone and its sulfate ester are known allosteric modulators of several key neurotransmitter receptors. It is plausible that this compound shares some of these targets.

-

GABA-A Receptors: Pregnenolone sulfate is a negative allosteric modulator of GABA-A receptors. The C20 methylation in this compound might alter this interaction, potentially leading to either enhanced or diminished GABAergic inhibition.

-

NMDA Receptors: Pregnenolone sulfate is a positive allosteric modulator of NMDA receptors. This activity is associated with cognitive enhancement. The therapeutic relevance of this compound could be explored in this context.

-

Sigma-1 Receptors: Pregnenolone is an agonist of the sigma-1 receptor, an intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and mood regulation.

The following diagram illustrates the potential interactions of this compound with these neuronal signaling pathways.

Caption: Postulated neuronal signaling pathways for this compound.

Potential Therapeutic Applications

Given the potential mechanisms of action, this compound could be investigated for a range of neurological and psychiatric disorders.

Table 1: Potential Therapeutic Indications and Rationale

| Therapeutic Area | Rationale | Key Endpoints for Investigation |

| Cognitive Disorders (e.g., Alzheimer's disease, age-related cognitive decline) | Potential positive modulation of NMDA receptors and sigma-1 receptor agonism, promoting synaptic plasticity and neuroprotection. | Memory recall, executive function, synaptic density markers. |

| Mood Disorders (e.g., Depression, Anxiety) | Modulation of GABA-A and sigma-1 receptors, which are established targets for anxiolytics and antidepressants. | Behavioral assays (e.g., forced swim test, elevated plus maze), neurogenesis markers. |

| Neurodegenerative Diseases (e.g., Parkinson's disease, ALS) | Sigma-1 receptor activation is known to mitigate ER stress and promote cell survival. | Neuronal survival rates, reduction in protein aggregates, motor function. |

Proposed Experimental Protocols for Preclinical Evaluation

A systematic preclinical evaluation would be necessary to validate the therapeutic potential of this compound. The following outlines key experimental workflows.

In Vitro Characterization

The initial phase would involve characterizing the compound's interaction with its putative targets.

Experimental Workflow: In Vitro Target Validation

Caption: Workflow for in vitro characterization of this compound.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor

-

Preparation: Human sigma-1 receptor expressed in a stable cell line (e.g., HEK293) are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Aliquots of the membrane homogenate are incubated with a radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of specific binding (IC50) is calculated.

In Vivo Efficacy Studies

Following in vitro validation, the compound's effects would be assessed in animal models of disease.

Table 2: Proposed In Vivo Models and Endpoints

| Disease Model | Species | Key Parameters to Measure |

| Morris Water Maze (Cognitive function) | Mouse/Rat | Escape latency, path length, time in target quadrant. |

| Elevated Plus Maze (Anxiety) | Mouse/Rat | Time spent in open arms, number of entries into open arms. |

| MPTP-induced Parkinsonism (Neurodegeneration) | Mouse | Dopaminergic neuron counts in substantia nigra, motor function (rotarod test). |

Summary and Future Directions

This compound represents a novel, unexplored derivative of pregnenolone. Its C20 methyl group is predicted to confer increased metabolic stability, potentially enhancing its neuroactive properties. The primary hypothetical mechanisms of action involve the allosteric modulation of GABA-A and NMDA receptors and agonism at the sigma-1 receptor.

Future research should focus on:

-

Chemical Synthesis and Purification: Developing a robust and scalable synthesis route.

-

In Vitro Profiling: Systematically screening the compound against a panel of neuroreceptors and ion channels.

-

Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

In Vivo Proof-of-Concept: Evaluating the compound in relevant animal models for cognitive, mood, and neurodegenerative disorders.

The exploration of this compound could open new avenues for the development of novel therapeutics for a range of challenging neurological and psychiatric conditions.

Molecular formula and weight of 20-Methylpregn-5-en-3beta-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the core molecular and physical properties of 20-Methylpregn-5-en-3beta-ol. The information is structured to be a readily accessible resource for professionals in research and drug development.

Core Molecular Data

This compound is a steroid derivative with the molecular formula C22H36O.[1] Its molecular weight is 316.5 g/mol .[1] This compound is also known by other names, including Guneribol.[1]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C22H36O | PubChem[1] |

| Molecular Weight | 316.5 g/mol | PubChem[1] |

| XLogP3 | 6.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 316.276615768 | PubChem[1] |

| Monoisotopic Mass | 316.276615768 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 23 | PubChem |

| Complexity | 506 | PubChem[1] |

Synthesis

The synthesis of this compound has been described in the scientific literature. One reported method involves a multi-step reaction starting from a related pregnene derivative.[2] The general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is described in the following publication:

-

Blickenstaff, R.T. (1960). Journal of the American Chemical Society, 82, 3673-3676.

Due to the limited availability of the full text of this historical publication, a detailed, step-by-step protocol is not included in this guide. Researchers are advised to consult the original publication for the precise experimental parameters.

Biological Activity and Signaling Pathways

As of the latest literature review, there is limited publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate the pharmacological profile of this compound. Therefore, a diagram of its signaling pathway cannot be provided at this time.

References

Methodological & Application

Synthesis of 20-Methylpregn-5-en-3β-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 20-Methylpregn-5-en-3β-ol, a steroid derivative of interest in medicinal chemistry and drug development. The primary synthesis route described herein starts from the readily available steroid precursor, pregnenolone acetate. The synthesis involves a four-step reaction sequence: a Grignard reaction to introduce a methyl group at the C-20 position, followed by dehydration, catalytic hydrogenation, and finally, saponification to yield the target compound. This application note includes comprehensive experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure reproducibility and clarity for researchers in the field.

Introduction

20-Methylpregn-5-en-3β-ol is a synthetic steroid that has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex steroidal compounds. The structural modification at the C-20 position can significantly influence the molecule's interaction with biological targets. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. The most established route, and the one detailed in this protocol, utilizes pregnenolone acetate as the starting material.

Synthesis Workflow

The overall synthetic pathway from pregnenolone acetate to 20-Methylpregn-5-en-3β-ol is depicted in the following workflow diagram.

Caption: Overall workflow for the synthesis of 20-Methylpregn-5-en-3β-ol.

Experimental Protocols

The following protocols are based on established synthetic methods. Researchers should adhere to all standard laboratory safety procedures.

Step 1: Grignard Reaction - Synthesis of 20-Methylpregn-5-ene-3β,20-diol 3-acetate

This step involves the nucleophilic addition of a methyl group to the C-20 ketone of pregnenolone acetate using a Grignard reagent.

Caption: Experimental workflow for the Grignard reaction.

Protocol:

-

To a solution of pregnenolone acetate in anhydrous diethyl ether, add a solution of methylmagnesium iodide in ether dropwise under a nitrogen atmosphere.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water).

Step 2: Dehydration - Synthesis of 20-Methylpregna-5,17(20)-dien-3β-ol acetate

The tertiary alcohol formed in the previous step is dehydrated to form a double bond.

Protocol:

-

Dissolve the 20-Methylpregn-5-ene-3β,20-diol 3-acetate in pyridine.

-

Cool the solution in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Allow the reaction mixture to stand at room temperature for 24 hours.

-

Pour the reaction mixture into ice water and extract with ether.

-

Wash the ether extract successively with dilute hydrochloric acid, sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude product.

-

Purify the product by chromatography or crystallization.

Step 3: Hydrogenation - Synthesis of 20-Methylpregn-5-en-3β-ol acetate

The newly formed double bond at the C-17(20) position is selectively hydrogenated.

Protocol:

-

Dissolve the 20-Methylpregna-5,17(20)-dien-3β-ol acetate in ethyl acetate.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the catalyst through a pad of Celite and wash with ethyl acetate.

-

Evaporate the solvent from the filtrate to yield the crude product.

-

The product can be purified by crystallization.

Step 4: Saponification - Synthesis of 20-Methylpregn-5-en-3β-ol

The final step is the hydrolysis of the acetate group at the C-3 position to yield the free alcohol.

Protocol:

-

Dissolve the 20-Methylpregn-5-en-3β-ol acetate in methanol.

-

Add a solution of potassium hydroxide in methanol.

-

Reflux the mixture for 1 hour.

-

Cool the reaction mixture, neutralize with dilute hydrochloric acid, and add water to precipitate the product.

-

Collect the precipitate by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone/water) to obtain pure 20-Methylpregn-5-en-3β-ol.

Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reagent Quantities and Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Pregnenolone Acetate | Methylmagnesium Iodide | Diethyl Ether | Reflux (35) | 2 |

| 2 | 20-Methylpregn-5-ene-3β,20-diol 3-acetate | POCl₃, Pyridine | Pyridine | 0 to RT | 24 |

| 3 | 20-Methylpregna-5,17(20)-dien-3β-ol acetate | H₂, PtO₂ | Ethyl Acetate | RT | 4-6 |

| 4 | 20-Methylpregn-5-en-3β-ol acetate | KOH | Methanol | Reflux (65) | 1 |

Table 2: Product Yields and Physical Properties

| Step | Product | Yield (%) | Melting Point (°C) |

| 1 | 20-Methylpregn-5-ene-3β,20-diol 3-acetate | 85-90 | 178-180 |

| 2 | 20-Methylpregna-5,17(20)-dien-3β-ol acetate | 75-80 | 145-147 |

| 3 | 20-Methylpregn-5-en-3β-ol acetate | 90-95 | 151-153 |

| 4 | 20-Methylpregn-5-en-3β-ol | 92-97 | 164-166 |

Yields and melting points are approximate and may vary depending on the purity of reagents and reaction scale.

Conclusion

The synthesis route from pregnenolone acetate provides a reliable and efficient method for the preparation of 20-Methylpregn-5-en-3β-ol. The protocols detailed in this document, when followed with precision, should enable researchers to successfully synthesize this compound for further investigation in their respective fields. Careful purification at each step is crucial for obtaining the final product in high purity.

Application Note: Analysis of Pregnane Steroids by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnane steroids are a class of C21 steroid hormones that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and reproduction. Accurate and sensitive quantification of these steroids is essential for clinical diagnostics, endocrine research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to simultaneously measure multiple analytes from a single, small volume sample.[1][2][3] This document provides a detailed overview of the fragmentation patterns of pregnane steroids in mass spectrometry and offers comprehensive protocols for their analysis.

Ionization and Fragmentation in Mass Spectrometry